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1. Introduction

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It

is a potent antioxidant and has demonstrated a wide range of biological activities, including

anti-inflammatory, anti-cancer, and cardioprotective effects. Accurate and sensitive

quantification of Quercetin in various matrices such as plant extracts, biological fluids, and

pharmaceutical formulations is crucial for understanding its bioavailability, metabolism, and

therapeutic potential. This application note describes a robust Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) method for the analysis of Quercetin.

2. Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS)

coupled with the separation power of liquid chromatography (LC). After extraction from the

sample matrix, Quercetin is separated from other components on a C18 reversed-phase

column. The analyte is then ionized using electrospray ionization (ESI) in negative ion mode

and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode. The transition of the precursor ion (m/z 301.04) to specific product

ions (e.g., m/z 151.00 and 178.99) allows for highly specific and sensitive quantification.

3. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of

Quercetin.
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Table 1: Linearity and Sensitivity of Quercetin Detection

Parameter Value

Linear Range 1 - 2000 ng/mL

Correlation Coefficient (r²) > 0.998

Limit of Detection (LOD) 0.5 ng/mL

Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Precision and Accuracy of Quercetin Quantification in Human Plasma

Spiked
Concentration
(ng/mL)

Intra-day Precision
(%RSD, n=5)

Inter-day Precision
(%RSD, n=5)

Accuracy (%)

2.0 4.8 6.2 103.5

50.0 3.1 4.5 98.7

500.0 2.5 3.8 101.2

1500.0 1.9 2.7 99.4

RSD: Relative Standard Deviation

Experimental Protocols
1. Sample Preparation: Extraction of Quercetin from Human Plasma

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard

solution (e.g., Kaempferol, 1 µg/mL).

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile

with 0.1% Formic Acid).

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient:

0-1 min: 5% B

1-8 min: 5% to 95% B

8-10 min: 95% B

10-10.1 min: 95% to 5% B

10.1-12 min: 5% B

Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI), Negative
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Capillary Voltage: -3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

MRM Transitions:

Quercetin: Precursor > Product 1, Product 2 (e.g., 301.04 > 151.00, 301.04 > 178.99)

Internal Standard (Kaempferol): Precursor > Product (e.g., 285.04 > 93.00)
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Caption: Experimental workflow for the LC-MS/MS analysis of Quercetin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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